BK-Mda

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

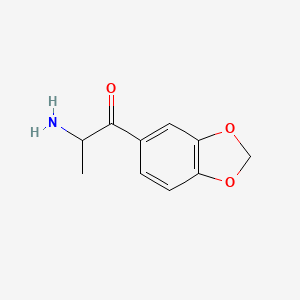

BK-MDA is discontinued (DEA controlled substance). It is an empathogen and stimulant of the phenethylamine, amphetamine, and cathinone classes and the β-keto analogue of MDA.

Scientific Research Applications

Breast Cancer Development and Treatment Response BK channel subunits, specifically the BKα and BKγ1, have been shown to promote breast cancer development. Their presence influences the onset, progression, and response to endocrine treatment in breast cancer, highlighting their potential as targets for future cancer therapies (Mohr et al., 2020).

Cochlear Development and Function BK channel variants, identified in the developing mouse cochlea, are crucial for cochlear organization, hearing acquisition, and intracellular signaling. The study found 27 BK variants in the embryonic and postnatal mouse inner ear, indicating their significant role in auditory system development (Sakai, Harvey, & Sokolowski, 2011).

Mechanism of Action in Drug Discovery BK's role in binding kinetics (BK) is crucial for understanding drug efficacy and safety. It serves as a predictor and differentiator in the pharmacokinetics and pharmacodynamics of drug discovery, contributing to the development of better and best in class drugs (Zhang & Monsma, 2010).

Molecular Dynamics Simulations in Material Science The BK potential is used in molecular dynamics simulations to predict the mechanical properties of materials like crystalline silica. This application is significant in computational material science, aiding in understanding and predicting material behavior under various conditions (Cowen & El-Genk, 2015).

Modulation of Immune Function and Antioxidant Activities BK polysaccharides have been observed to improve immune function and antioxidant activities in aged mice, suggesting their potential in enhancing health and combating age-related decline (Ha, 2014).

Inflammatory Mediator in Diseases BK plays a role as a pro-inflammatory mediator in diseases, influencing gene expression and cellular responses. This indicates its potential as a target for therapeutic interventions in various inflammatory conditions (Savard et al., 2008).

Epilepsy and Paroxysmal Movement Disorder Mutations in the α subunit of the BK channel can lead to a syndrome of generalized epilepsy and paroxysmal dyskinesia, highlighting the channel's role in neuronal excitability and movement disorders (Du et al., 2005).

Nociceptive Signals in Sensory Neurons BK-induced activation of Ca2+-activated Cl- channels and inhibition of M-type K+ channels in sensory neurons play a crucial role in acute pain and hyperalgesia. Understanding these mechanisms is vital for developing new pain management strategies (Liu et al., 2010).

Pharmacological Impact on Drug Discovery The assessment of ligand-receptor binding kinetics, including BK, adds significant value to drug discovery. It aids in understanding drug action mechanisms and predicting in vivo effects, thus enhancing the drug research process (Guo, Heitman, & IJzerman, 2016).

properties

CAS RN |

80535-73-5 |

|---|---|

Product Name |

BK-Mda |

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.2 |

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one |

InChI |

InChI=1S/C10H11NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5,11H2,1H3 |

InChI Key |

XDEZOLVDJWWXRG-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

BK-MDA; betaK-Mda; Amylone; Nitrilone; MDC; J899.631H; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

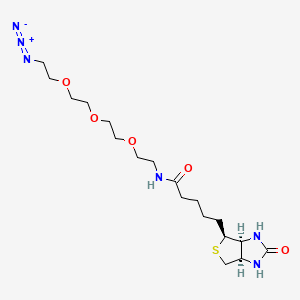

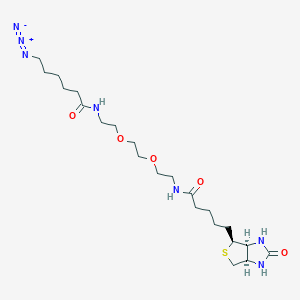

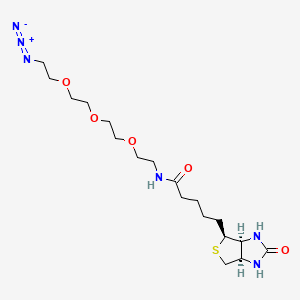

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)

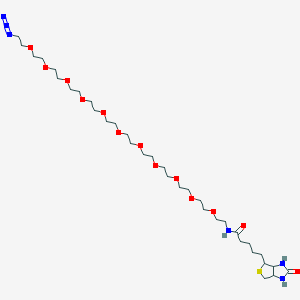

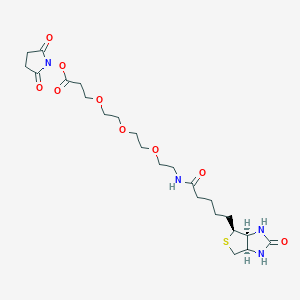

![N-(2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606136.png)